Benzoquinonium

Neuromuscular Blockade Skeletal Muscle Pharmacology Comparative Potency

Benzoquinonium, historically known as Mytolon, is a synthetic bisquaternary ammonium compound that functions as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs). It exhibits a dual pharmacological profile, blocking both neuromuscular and ganglionic transmission with an in vitro IC50 of 0.46 μM at nAChRs.

Molecular Formula C34H50N4O2+2
Molecular Weight 546.8 g/mol
CAS No. 9025-57-4
Cat. No. B3416746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoquinonium
CAS9025-57-4
Molecular FormulaC34H50N4O2+2
Molecular Weight546.8 g/mol
Structural Identifiers
SMILESCC[N+](CC)(CCCNC1=CC(=O)C(=CC1=O)NCCC[N+](CC)(CC)CC2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C34H48N4O2/c1-5-37(6-2,27-29-17-11-9-12-18-29)23-15-21-35-31-25-34(40)32(26-33(31)39)36-22-16-24-38(7-3,8-4)28-30-19-13-10-14-20-30/h9-14,17-20,25-26H,5-8,15-16,21-24,27-28H2,1-4H3/p+2
InChIKeyYERABYSOHUZTPQ-UHFFFAOYSA-P
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoquinonium (CAS 9025-57-4): A Bisquaternary nAChR Antagonist for Neuromuscular and Ganglionic Research


Benzoquinonium, historically known as Mytolon, is a synthetic bisquaternary ammonium compound that functions as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) [1]. It exhibits a dual pharmacological profile, blocking both neuromuscular and ganglionic transmission with an in vitro IC50 of 0.46 μM at nAChRs [1]. Originally developed in the 1950s as a non-depolarizing neuromuscular blocking agent, it produces a curare-like rather than a decamethonium-like paralysis profile [2]. Its mechanism of action includes both pre- and postjunctional effects at the neuromuscular junction, and it possesses inherent anticholinesterase activity amounting to approximately 25% of that of neostigmine [3].

Why Benzoquinonium Cannot Be Interchanged with Other Neuromuscular Blockers


Substituting another neuromuscular blocking agent for Benzoquinonium in a research protocol may yield fundamentally different experimental outcomes due to its unique combination of pharmacological properties. Unlike classical curariform agents such as d-tubocurarine, Benzoquinonium is not effectively reversed by anticholinesterases like neostigmine in cats [1]. In fact, neostigmine potentiates the neuromuscular blockade induced by Benzoquinonium in mice, an effect opposite to that observed with d-tubocurarine [2]. This paradox stems from Benzoquinonium's inherent anticholinesterase activity (25% that of neostigmine), a property absent in many common comparators [3]. Furthermore, Benzoquinonium exhibits a specific stereochemical preference at the neuromuscular junction, with the (R)-enantiomer being approximately three times more potent than the (S)-enantiomer, a nuance not applicable to many achiral alternatives [4]. These distinct pharmacological signatures preclude the simple substitution of Benzoquinonium with other nAChR antagonists without fundamentally altering the study's parameters and conclusions.

Benzoquinonium Differential Evidence: Quantitative Comparator Data for Informed Procurement


Benzoquinonium vs. Tubocurarine: 2.5-Fold Superior Potency at the Feline Soleus Neuromuscular Junction

In a direct head-to-head comparison, Benzoquinonium was found to be 2.5 times more potent than tubocurarine in blocking neuromuscular transmission in the soleus muscle of anesthetized cats [1]. This study also included other clinically relevant neuromuscular blockers, establishing a clear potency hierarchy.

Neuromuscular Blockade Skeletal Muscle Pharmacology Comparative Potency

Benzoquinonium Ganglionic Blockade: 50% Potency Relative to Hexamethonium in the Cat

Benzoquinonium exhibits significant ganglionic blocking activity, but it is only half as potent as the classic ganglionic blocker hexamethonium [1]. This was measured by its ability to block contractions of the nictitating membrane evoked by preganglionic sympathetic stimulation in cats.

Ganglionic Blockade Autonomic Pharmacology Nicotinic Receptors

Inherent Anticholinesterase Activity: Benzoquinonium Exhibits 25% of Neostigmine's Enzyme Inhibition

Unlike many other bisquaternary neuromuscular blockers, Benzoquinonium possesses inherent anticholinesterase activity [1]. This activity was quantified to be 25% of that of the potent anticholinesterase drug neostigmine [1]. This property is directly attributed to the presence of the benzyl group in its quaternary nitrogen centers; replacement with alkyl groups abolishes this activity [1].

Anticholinesterase Enzyme Inhibition Structure-Activity Relationship

Stereoselective Neuromuscular Blockade: (R)-Benzoquinonium Analog is 3.2-Fold More Potent than (S)-Enantiomer

Enantiomeric probes related to Benzoquinonium reveal significant stereoselectivity at the neuromuscular junction [1]. The (R)-enantiomer of a benzoquinonium-type bisquaternary amine was found to be 3.2 times more potent than the corresponding (S)-enantiomer in blocking neuromuscular transmission [1]. This indicates a chiral preference in the binding site of the nicotinic receptor.

Stereoselectivity Chiral Pharmacology Enantiomeric Potency

Lack of Reversal by Anticholinesterases: Neostigmine Potentiates Benzoquinonium Blockade, Unlike Tubocurarine

A defining characteristic of Benzoquinonium is that its neuromuscular blockade in the cat is not antagonized by anticholinesterases such as neostigmine, edrophonium, eserine, or tetraethyl pyrophosphate [1]. In stark contrast, these agents effectively reverse the blockade produced by d-tubocurarine [2]. In fact, neostigmine was found to potentiate the effects of Benzoquinonium in the mouse, with neostigmine being approximately 1000 times more potent than edrophonium in demonstrating this potentiation [2].

Drug Antagonism Neuromuscular Junction Anticholinesterase

High-Impact Research Scenarios for Benzoquinonium Utilization


Differentiating Pre- and Postjunctional nAChR Mechanisms

Benzoquinonium's dual pre- and postjunctional actions at the neuromuscular junction, as demonstrated by intracellular microelectrode studies showing decreased quantal content and prolonged end-plate potentials compared to tubocurarine [1], make it a valuable tool for dissecting synaptic transmission mechanisms. Its unique profile allows researchers to probe the contributions of both pre- and post-synaptic nAChR populations to overall synaptic efficacy, a distinction not possible with purely postjunctional blockers.

Investigating Autonomic Ganglionic Transmission with a Dual-Action Probe

Given its quantifiable ganglionic blocking potency (50% that of hexamethonium) [2], Benzoquinonium serves as a useful pharmacological tool in studies of autonomic ganglia. Unlike pure ganglionic blockers, it can be used to explore the interplay between neuromuscular and ganglionic blockade in complex in vivo models, where its dual activity provides a more nuanced understanding of cholinergic pathways.

Pharmacological Dissection of Anticholinesterase-Resistant Blockade

The established finding that Benzoquinonium-induced neuromuscular blockade is not reversed but potentiated by neostigmine [3] positions it as a critical control or experimental agent in studies aimed at understanding resistance to cholinesterase inhibitors. This scenario is particularly relevant for investigating atypical drug interactions at the cholinergic synapse and for developing reversal strategies for non-standard neuromuscular blocking agents.

Chiral Probe for Nicotinic Receptor Stereochemistry

The demonstrated 3.2-fold greater potency of the (R)-enantiomer over the (S)-enantiomer in benzoquinonium-related probes [4] supports its use in stereochemical investigations of the nicotinic acetylcholine receptor binding site. This application is essential for structure-based drug design efforts targeting nAChRs, where understanding chiral recognition is key to developing selective ligands.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzoquinonium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.